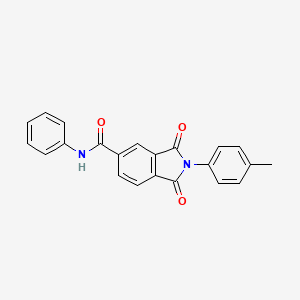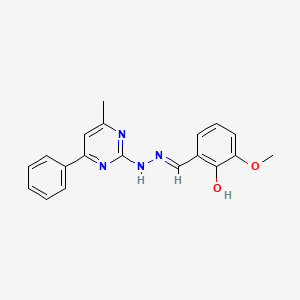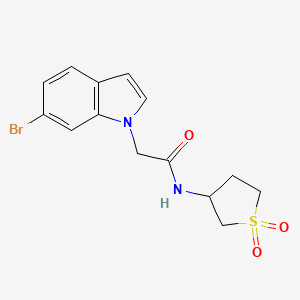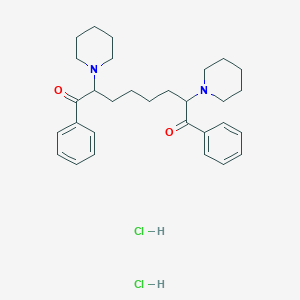![molecular formula C17H24N6O B6127180 N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6127180.png)
N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine, also known as BMT-136088, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BMT-136088 belongs to the class of tetrazole-containing compounds, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors involved in inflammation and angiogenesis. N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been found to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that promotes the growth of new blood vessels.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been shown to possess significant anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to exhibit potent anti-tumor and anti-angiogenic activities, making it a potential candidate for the treatment of cancer. N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been found to inhibit the growth and migration of endothelial cells, which are involved in the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of inflammation and pain. In addition, its anti-tumor and anti-angiogenic activities make it a potential candidate for the development of new cancer therapies. However, one of the limitations of N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be pursued with N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine. One potential direction is to further investigate its anti-inflammatory and analgesic effects, with a focus on elucidating its mechanism of action. Another potential direction is to explore its anti-tumor and anti-angiogenic activities, with the goal of developing new cancer therapies. Additionally, further research could be conducted to optimize the synthesis and formulation of N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine, with the aim of improving its solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine involves the reaction of N-benzyl-N-methyl-3-piperidinamine with 3-(1H-tetrazol-1-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been studied for its potential therapeutic applications in various fields of research. It has been shown to possess significant anti-inflammatory, analgesic, and anti-tumor activities. In addition, N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been found to exhibit potent anti-angiogenic effects, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-21(12-15-6-3-2-4-7-15)16-8-5-10-22(13-16)17(24)9-11-23-14-18-19-20-23/h2-4,6-7,14,16H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGACSHRHQQXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(dimethylamino)-3-(4-methoxy-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6127102.png)
![1,4-di-tert-butyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B6127118.png)
![(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6127120.png)
![2-(4-{1-[(2-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6127128.png)
![2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)
![4-[(3-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B6127140.png)

![diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6127152.png)


![N-(2,4-dichlorophenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6127161.png)

![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid](/img/structure/B6127175.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6127179.png)